5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride
CAS No.: 1965310-50-2
Cat. No.: VC13762495
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1965310-50-2 |
---|---|
Molecular Formula | C9H16ClN3O |
Molecular Weight | 217.69 g/mol |
IUPAC Name | 5-[2-(dimethylamino)ethoxy]pyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H15N3O.ClH/c1-12(2)5-6-13-8-3-4-9(10)11-7-8;/h3-4,7H,5-6H2,1-2H3,(H2,10,11);1H |
Standard InChI Key | BHKDZZXXPXHZIP-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=CN=C(C=C1)N.Cl |
Canonical SMILES | CN(C)CCOC1=CN=C(C=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The hydrochloride salt of 5-(2-(dimethylamino)ethoxy)pyridin-2-amine has the molecular formula C₉H₁₆ClN₃O, derived from the base compound (C₉H₁₅N₃O) and hydrochloric acid. Its molecular weight is 217.69 g/mol, calculated by adding the base compound’s weight (181.23 g/mol ) to that of HCl (36.46 g/mol). The IUPAC name is 5-[2-(dimethylamino)ethoxy]pyridin-2-amine hydrochloride, with the SMILES string CN(C)CCOC1=CN=C(C=C1)N.Cl
.
Structural Features
The compound consists of a pyridine ring substituted at the 2-position with an amine group and at the 5-position with an ethoxy chain terminating in a dimethylamino group. Protonation of the dimethylamino nitrogen by HCl enhances water solubility, a property critical for its handling in biological assays .
Synthesis and Optimization
Catalytic Hydrogenation Method
The primary synthesis route involves hydrogenation of a nitro-precursor. In a representative procedure (Patent WO2011/140488):
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Starting Material: 5-(2-(Dimethylamino)ethoxy)-2-nitropyridine (0.92 g, 4.36 mmol).
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Catalyst: 10% palladium on activated carbon (0.2 g, 50% wet).
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Conditions: Methanol solvent, hydrogen gas at 25 psi (1292.9 Torr), 2 hours under inert atmosphere.
This method achieves high efficiency due to the selectivity of palladium catalysts for nitro-group reduction while preserving the ethoxy and dimethylamino functionalities .
Physicochemical Properties
The hydrochloride salt’s solubility in polar solvents like water and methanol facilitates its use in reaction mixtures requiring homogeneous conditions .
Applications in Medicinal Chemistry
Intermediate for Kinase Inhibitors
The compound’s pyridine core and amine group make it a versatile building block. For example, it is used to synthesize N-[5-[2-(dimethylamino)ethoxy]pyridin-2-yl]-6-quinolin-3-ylpyrimidin-4-amine (PubChem CID 134155322), a quinoline-pyrimidine hybrid investigated for kinase inhibition . The dimethylaminoethoxy side chain enhances membrane permeability, a desirable trait in drug candidates targeting intracellular enzymes .
Structure-Activity Relationship (SAR) Studies
Modifications to the ethoxy chain length or dimethylamino group have been explored to optimize binding affinity. For instance:
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